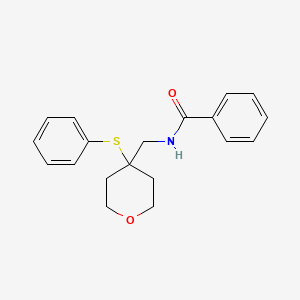

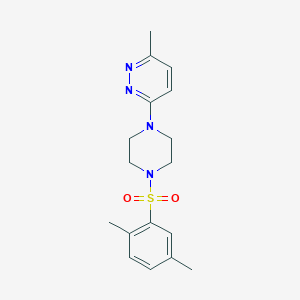

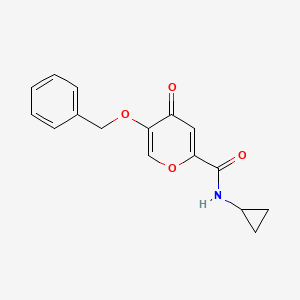

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, commonly known as PTPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTPB is a benzamide derivative and is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways.

Scientific Research Applications

Synthesis and Characterization

- A series of different substituted benzamides, including N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, have been synthesized for potential biological applications. These compounds, synthesized using non-steroidal anti-inflammatory drugs, possess interesting properties for medicinal chemistry due to their potential to bind nucleotide protein targets (Saeed et al., 2015).

Biological Evaluation

- Benzamide-based compounds have been evaluated for their anti-influenza A virus activity, specifically against the H5N1 subtype. This research highlights the potential antiviral activities of benzamide derivatives, demonstrating their role in developing treatments for influenza and related viral infections (Hebishy et al., 2020).

Antimicrobial and Anticancer Potential

- Benzamide derivatives have been tested for their antimycobacterial properties against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. Such compounds are valuable in the search for new treatments for tuberculosis (Nayak et al., 2016).

- Additionally, N-substituted benzamides have been evaluated for their cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Asegbeloyin et al., 2014).

Methodological Advances

- Advanced synthetic methodologies for benzamide derivatives have been developed, facilitating the production of these compounds for further research and potential therapeutic applications (Mori et al., 2005).

Diverse Applications

- The versatility of benzamide compounds is further demonstrated by their use in various fields, such as the development of antioxidant additives for lubricating oils, showcasing their broad utility beyond pharmaceutical applications (Amer et al., 2011).

Mechanism of Action

Target of Action

The primary targets of the compound N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name |

N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)23-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSHJPRSEJMBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)

![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)